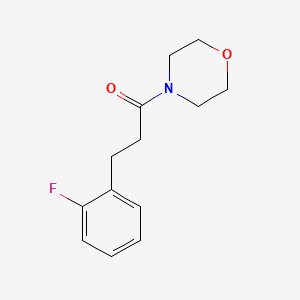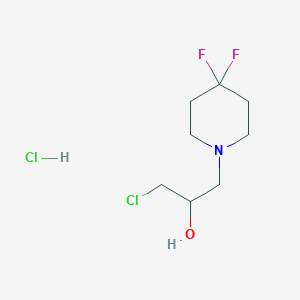![molecular formula C15H13N5OS B2666999 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine CAS No. 2380033-87-2](/img/structure/B2666999.png)
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that features a unique combination of furan, thiophene, and purine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a purine derivative.
Furan and Thiophene Synthesis: The furan and thiophene rings can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the functional groups on the furan and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives .
Aplicaciones Científicas De Investigación
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene sulfoxides and sulfones share structural similarities with the thiophene moiety of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine.
Furan Derivatives: Furan-based compounds like furfural and furan-2-carboxylic acid are structurally related to the furan moiety.
Purine Derivatives: Compounds such as adenine and guanine share the purine core structure.
Uniqueness
This compound is unique due to its combination of furan, thiophene, and purine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-6-11-5-10(7-22-11)12-3-2-4-21-12/h2-5,7-9H,6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZICAQHNOMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide](/img/structure/B2666916.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)
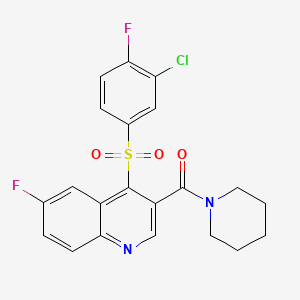
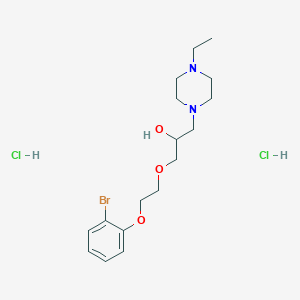

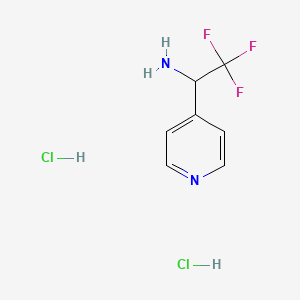
![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)

![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)
![8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)
